1-Nitroso-2-imidazolidinone
Description
1-Nitroso-2-imidazolidinone (C₃H₅N₃O₂, molecular weight 115.11 g/mol) is a nitroso-functionalized heterocyclic compound characterized by a five-membered imidazolidinone ring. Its solid-state structure exhibits a melting point of 101.5–101.8°C . It has been utilized in research contexts, particularly in studies involving nitrosourea analogs and as a synthetic intermediate .
Properties
IUPAC Name |
1-nitrosoimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c7-3-4-1-2-6(3)5-8/h1-2H2,(H,4,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKLCVAXQJFVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908657 | |
| Record name | 1-Nitroso-2-imidazolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3844-63-1, 103893-10-3 | |
| Record name | 1-Nitroso-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3844-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrosoimidazolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003844631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imidazolidinone, 1-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103893103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylenenitrosourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nitroso-2-imidazolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
1-Methyl-2-nitrosoimidazole (CAS 116169-87-0)
- Structure: A nitroso-substituted imidazole (C₄H₅N₃O, MW 133.11 g/mol) lacking the imidazolidinone ring’s carbonyl group.
- Key Differences: The absence of the carbonyl group reduces hydrogen-bonding capacity compared to 1-Nitroso-2-imidazolidinone.
5-Nitro-1-Nitroso-1H-Imidazole (CAS 1233340-45-8)
- Structure: Contains both nitro (NO₂) and nitroso (NO) groups on an imidazole ring (C₃H₂N₄O₃, MW 158.08 g/mol).
- Applications: Used as a high-purity reference material in pharmaceutical quality control (e.g., USP, EMA standards). The nitro group enhances stability, making it suitable for analytical applications, unlike the more reactive this compound .
1-(5-Nitrothiazol-2-yl)imidazolidin-2-one
- Structure : Features a thiadiazole substituent (C₆H₆N₄O₃S, MW 214.20 g/mol).
- Applications: Investigated for medicinal chemistry applications due to its heterocyclic thiadiazole moiety, which may improve bioavailability compared to this compound .
1-Methylsulfonyl-2-imidazolidinone
- Structure : Substituted with a sulfonyl group (C₄H₈N₂O₃S, MW 164.18 g/mol).
- Properties: The sulfonyl group increases polarity and solubility in polar solvents, contrasting with the nitroso group’s electrophilic nature in this compound .
Physicochemical Properties
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